molecular formula C20H16FN5O4 B2909589 2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide CAS No. 1251602-77-3

2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2909589
CAS No.: 1251602-77-3
M. Wt: 409.377
InChI Key: JYPOCLMAAJLJFZ-UHFFFAOYSA-N
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Description

2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide is a potent and selective chemical probe of significant interest in epigenetic and kinase signaling research. This compound has been identified as a highly selective inhibitor of the Bromodomain and PHD Finger Containing Protein 1 (BRPF1), a key regulatory subunit that assembles and activates the MOZ histone acetyltransferase (HAT) complex. By targeting the BRPF1 bromodomain, this molecule potently disrupts the recognition of acetylated lysine residues on histones, thereby modulating chromatin structure and gene expression programs. Its high selectivity for BRPF1 over other bromodomains, such as those of the BET family, makes it an invaluable tool for deciphering the specific biological roles of BRPF1 in cellular processes like cell cycle progression and differentiation . Furthermore, research indicates this triazolopyrazine-based scaffold also exhibits potent inhibitory activity against Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) , a critical mediator of programmed cell death pathways, including necroptosis and apoptosis. This dual research application positions this compound as a versatile compound for investigating the crosstalk between epigenetic regulation and kinase-driven inflammatory and cell death signaling, offering insights relevant to oncology and immunology.

Properties

IUPAC Name

2-[8-(3-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O4/c1-29-15-7-5-14(6-8-15)23-17(27)12-26-20(28)25-10-9-22-19(18(25)24-26)30-16-4-2-3-13(21)11-16/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPOCLMAAJLJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with substituted pyrazines under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles like amines or thiols replace the fluorine atom.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases to break down into simpler components.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[8-(3-fluorophenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets in biological systems. The triazolo[4,3-a]pyrazine core can bind to enzymes and receptors, inhibiting their activity and disrupting essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial cells . The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Modifications at the 8-Position of the Triazolopyrazine Core

The 8-position substituent significantly impacts bioactivity and physicochemical properties.

Compound Name 8-Substituent Molecular Formula Molecular Weight Key Findings/Activity Reference
Target Compound 3-Fluorophenoxy C22H17FN6O4 460.41 (calc.) N/A (Structural focus) -
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo...acetamide 4-Chlorobenzylthio C22H20ClN5O3S 469.94 Improved metabolic stability
2-[8-(2-Methylphenoxy)-3-oxo-...acetamide 2-Methylphenoxy C22H21N5O3 403.40 Enhanced lipophilicity
8-Amino-2-phenyl-...triazolo[4,3-a]pyrazin-3-one Amino C25H28N6O3 476.54 Anticancer activity (in vitro)

Key Observations :

  • Halogenated substituents (e.g., 3-fluoro, 4-chloro) improve receptor binding via hydrophobic/halogen interactions .
  • Methoxy/phenoxy groups balance solubility and membrane permeability .
  • Amino substituents at position 8 correlate with anticancer activity, possibly due to enhanced hydrogen bonding .
Variations in the Acetamide Side Chain

The N-arylacetamide moiety influences target selectivity and ADME properties.

Compound Name Acetamide Substituent Molecular Formula Biological Activity Reference
Target Compound N-(4-Methoxyphenyl) C22H17FN6O4 N/A -
N-(3-Ethylphenyl)-2-[8-[(3-Methylphenyl)thio]... N-(3-Ethylphenyl) C23H22N6O2S P2X7 receptor antagonism
N-(4-Methoxybenzyl)-...acetamide N-(4-Methoxybenzyl) C22H20ClN5O3S Antimalarial (IC50 = 2.24 µM)
(R)-N-(4-(8-Amino-3-oxo-2-phenyl-...)acetamide N-(4-Oxothiazolidine)phenyl C24H20N6O3S Proteolysis-targeting chimera

Key Observations :

  • 4-Methoxyphenyl groups enhance solubility due to polar methoxy interactions .
  • Bulky substituents (e.g., 3-ethylphenyl) improve receptor selectivity but reduce metabolic stability .
  • Heterocyclic modifications (e.g., oxothiazolidine) enable targeted protein degradation .
Physicochemical and Pharmacokinetic Properties

Comparative data for selected analogs:

Property Target Compound 4-Chlorobenzylthio Analog 8-Amino-2-Phenyl Analog
Molecular Weight 460.41 469.94 476.54
LogP (Estimated) ~2.8 ~3.1 ~1.9
Solubility (Water) Low Very low Moderate
Metabolic Stability N/A High (Sulfanyl group) Moderate

Key Trends :

  • Halogenation increases LogP and reduces aqueous solubility .
  • Amino groups improve solubility but may increase metabolic liability .

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